molecular formula C12H9N3O2 B2728636 N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1311929-66-4

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2728636
CAS No.: 1311929-66-4
M. Wt: 227.223
InChI Key: IXKHCRQPKKQPCB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring, a phenyl group, and a cyanomethyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with cyanomethylating agents under specific conditions. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-1-phenylisoquinolinium salts
  • N-(cyanomethyl)-2,3-dimethylpyridinium salts

Uniqueness

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the phenyl group also enhances its stability and potential interactions with biological targets .

Properties

IUPAC Name

N-(cyanomethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-6-7-14-12(16)10-8-11(17-15-10)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKHCRQPKKQPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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